molecular formula C5H6BrNOS B1401314 5-Bromo-2-methoxy-4-methylthiazole CAS No. 1314354-69-2

5-Bromo-2-methoxy-4-methylthiazole

Cat. No.: B1401314
CAS No.: 1314354-69-2
M. Wt: 208.08 g/mol
InChI Key: CJNSKAXSXFPZPW-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-4-methylthiazole (C₅H₆BrNOS, molecular weight: 208.08 g/mol) is a substituted thiazole derivative characterized by a bromine atom at position 5, a methoxy group at position 2, and a methyl group at position 2. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The methoxy group enhances electron-donating properties, while bromine increases molecular weight and influences reactivity in cross-coupling reactions.

Properties

IUPAC Name

5-bromo-2-methoxy-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNOS/c1-3-4(6)9-5(7-3)8-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNSKAXSXFPZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-4-methylthiazole typically involves the bromination of 2-methoxy-4-methylthiazole. One common method is the reaction of 2-methoxy-4-methylthiazole with bromine in the presence of a suitable solvent like acetic acid . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methoxy-4-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

5-Bromo-2-methoxy-4-methylthiazole serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including substitution and oxidation.

Medicinal Chemistry

Research has indicated that this compound may exhibit biological activities, particularly antibacterial and anticancer properties:

  • Antibacterial Activity: Studies have synthesized derivatives of this compound and evaluated their effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Certain modifications have shown enhanced antibacterial efficacy.
  • Anticancer Properties: Thiazole derivatives similar to this compound have demonstrated potent anticancer activities in vitro, with IC50 values indicating effectiveness against cancer cell lines. The mechanism may involve inhibition of tubulin polymerization.

Material Science

The compound is also explored for its potential in developing new materials, including dyes and pigments. Its unique electronic properties due to the functional groups allow for innovative applications in material synthesis .

Case Studies

Case Study 1: Antibacterial Derivatives
A study synthesized three derivatives of this compound, evaluating their antibacterial properties against multiple bacterial strains using the MTT assay. The results indicated that specific structural modifications significantly improved antibacterial activity compared to the parent compound.

Case Study 2: Anticancer Evaluation
In another investigation, thiazole derivatives related to this compound were tested for anticancer activity. The findings suggested that these compounds could inhibit cancer cell proliferation through mechanisms involving critical cellular processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-4-methylthiazole involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For instance, thiazole derivatives are known to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways for this compound are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
5-Bromo-2-methoxy-4-methylthiazole Br (5), OMe (2), Me (4) C₅H₆BrNOS 208.08 Potential intermediate in drug synthesis; methoxy enhances electron density. N/A (inferred)
5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole Br (5), SiMe₂(t-Bu) (2), Me (4) C₁₀H₁₈BrNSSi 292.31 Bulky silyl group improves stability; used in protective group chemistry.
2-Amino-5-bromo-4-methylthiazole Br (5), NH₂ (2), Me (4) C₄H₅BrN₂S 193.07 Amino group enables hydrogen bonding; antimicrobial candidate.
5-Bromo-2-ethyl-4-methylthiazole Br (5), Et (2), Me (4) C₆H₈BrNS 206.10 Ethyl group increases lipophilicity; agrochemical applications.
2-Bromo-5-methyl-4-phenylthiazole Br (2), Me (5), Ph (4) C₁₀H₈BrNS 262.14 Aromatic phenyl enhances π-π stacking; material science uses.
5-Bromo-2-methylbenzothiazole Br (5), Me (2), benzene fused C₈H₆BrNS 228.11 Benzothiazole core for fluorescent dyes or kinase inhibitors.

Biological Activity

5-Bromo-2-methoxy-4-methylthiazole is a heterocyclic compound belonging to the thiazole family, notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₆BrNOS, with a molecular weight of 208.08 g/mol. The compound features a thiazole ring substituted with bromine, methoxy, and methyl groups, contributing to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

The biological activity of this compound can be attributed to its interaction with various molecular targets. The thiazole ring is known to modulate enzyme activities, particularly those involved in bacterial cell wall synthesis, which is critical for its antimicrobial effects. However, detailed studies on the specific mechanisms of this compound are still required .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
2-MethylthiazoleThiazole ring without halogen substitutionLess reactive; used in flavoring and fragrance
5-Chloro-2-methoxy-thiazoleChlorine instead of bromineDifferent reactivity profile; potential agrochemical
4-MethylthiazoleMethyl group at position 4Exhibits distinct biological activities

These comparisons highlight the significance of halogen substitution in influencing the reactivity and biological activity of thiazole derivatives.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized three derivatives of this compound and evaluated their antibacterial properties. The results indicated that certain modifications enhanced their efficacy against tested bacterial strains.
  • Anticancer Activity : In a separate study focusing on thiazole derivatives, compounds that shared structural similarities with this compound demonstrated IC50 values in the low nanomolar range against cancer cell lines, indicating potent anticancer properties .
  • Mechanistic Insights : Preliminary investigations into the mechanism of action of related thiazoles suggested that they exert their effects through inhibition of critical cellular processes such as tubulin polymerization, which may also apply to this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-methoxy-4-methylthiazole
Reactant of Route 2
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5-Bromo-2-methoxy-4-methylthiazole

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